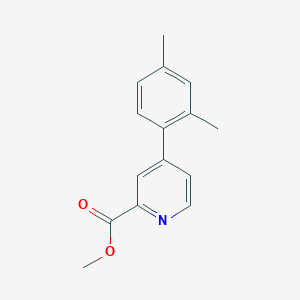
Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is a chemical compound with a complex molecular structure. It belongs to the class of organic compounds known as pyridine derivatives, which are characterized by the presence of a pyridine ring—a six-membered aromatic ring with one nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and pyridine-2-carboxylic acid.
Condensation Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with the carboxylic acid group of pyridine-2-carboxylic acid in the presence of a condensing agent like thionyl chloride (SOCl₂) to form an intermediate.
Methylation: The intermediate undergoes methylation using methyl iodide (CH₃I) to introduce the methyl ester group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
化学反应分析
Types of Reactions: Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides, esters, and ethers.
科学研究应用
Chemistry: Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
Methyl 4-(3,4-dimethylphenyl)pyridine-2-carboxylate
Methyl 4-(2,6-dimethylphenyl)pyridine-2-carboxylate
Methyl 4-(2,4-dimethylphenyl)pyridine-3-carboxylate
Uniqueness: Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the position of the carboxylate group on the pyridine ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-5-13(11(2)8-10)12-6-7-16-14(9-12)15(17)18-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTZCXSYOKWLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
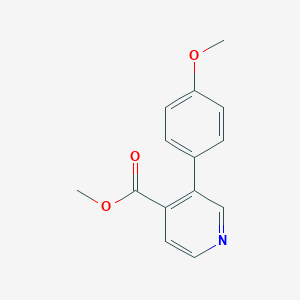
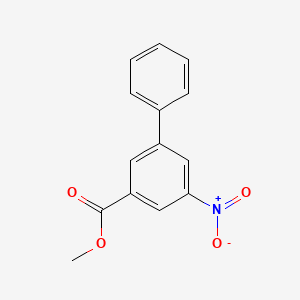
![Methyl 2-[2-(methylsulfanyl)phenyl]benzoate](/img/structure/B7963879.png)
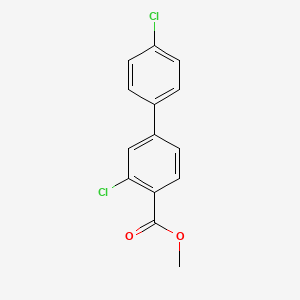
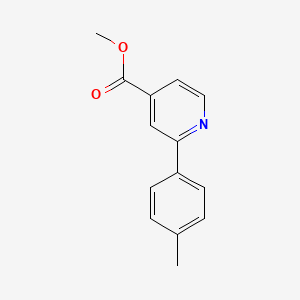
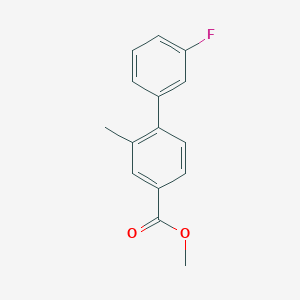

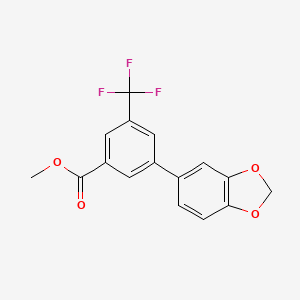
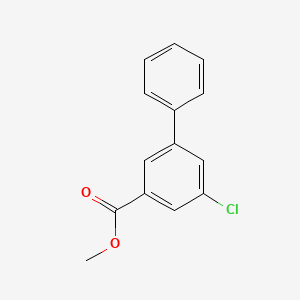
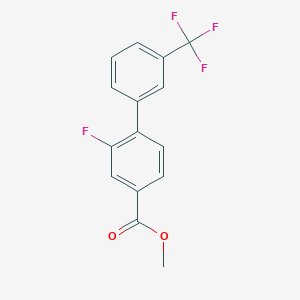
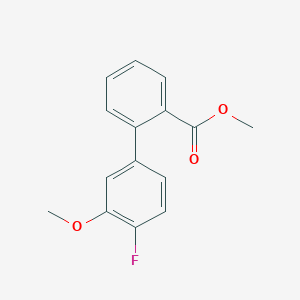
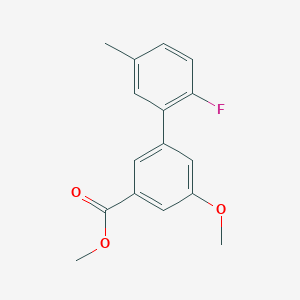
![Methyl 3-[2-(dimethylsulfamoyl)phenyl]-4-fluorobenzoate](/img/structure/B7963952.png)
![Methyl 2-{4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate](/img/structure/B7963966.png)
